

An In-depth Technical Guide to Ethyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl Benzo[b]thiophene-2-carboxylate*

Cat. No.: *B102135*

[Get Quote](#)

Introduction: The Strategic Importance of the Benzothiophene Scaffold

In the landscape of medicinal chemistry and materials science, the benzothiophene moiety stands as a privileged scaffold. Its unique electronic and steric properties, arising from the fusion of a benzene ring with a thiophene ring, render it a versatile building block for a diverse array of functional molecules. **Ethyl Benzo[b]thiophene-2-carboxylate**, in particular, serves as a crucial synthetic intermediate, providing a gateway to novel therapeutic agents and advanced organic materials.^[1] This guide offers a comprehensive exploration of its chemical identity, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic modification of the ethyl ester functionality and the inherent reactivity of the benzothiophene core make it an invaluable tool in the pursuit of innovative molecular architectures with significant biological and physical properties.^[1]

Chemical Identity and Physicochemical Properties

Properly identifying and characterizing a compound is the foundational step in any scientific investigation. This section provides the definitive nomenclature and key physical and chemical properties of **Ethyl Benzo[b]thiophene-2-carboxylate**.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 1-benzothiophene-2-carboxylate.[\[1\]](#)

Chemical Structure:

Figure 1: 2D structure of ethyl 1-benzothiophene-2-carboxylate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **Ethyl Benzo[b]thiophene-2-carboxylate**, which are crucial for its handling, reaction setup, and purification.

Property	Value	Source
CAS Number	17890-55-0	[1]
Molecular Formula	C ₁₁ H ₁₀ O ₂ S	[1]
Molecular Weight	206.26 g/mol	[1]
Appearance	White to pale yellow solid	[2]
Melting Point	27-28 °C	[2]
SMILES	CCOC(=O)C1=CC2=CC=CC=C2S1	[1]
InChI	InChI=1S/C11H10O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3	[1]

Synthesis and Mechanistic Insights

The synthesis of **Ethyl Benzo[b]thiophene-2-carboxylate** can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Condensation Reaction: A Common and Effective Approach

A widely employed method involves the condensation of a substituted benzaldehyde with ethyl thioglycolate.^[3] A notable example is the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base like potassium carbonate in an anhydrous solvent such as dimethylformamide (DMF).^{[3][4]}

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 2: General workflow for synthesis via condensation reaction.

Experimental Protocol: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate^[4]

- Reaction Setup: Under a dry and inert atmosphere (e.g., Nitrogen), combine 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and potassium carbonate (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
- Reaction Execution: Heat the reaction mixture to 60 °C and stir for 2 hours.
- Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be further purified by recrystallization from methanol.

Palladium-Catalyzed Oxidative Carbonylation

A more modern and efficient approach involves the palladium-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes. This method proceeds under aerobic conditions and offers a

robust route to the desired product.[\[5\]](#)

Mechanistic Pathway:

[Click to download full resolution via product page](#)

Figure 3: Simplified mechanism of Pd-catalyzed alkoxy carbonylation.

Chemical Reactivity and Derivatization

The presence of the ethyl ester and the electron-rich benzothiophene core endows **Ethyl Benzo[b]thiophene-2-carboxylate** with a rich and versatile reactivity profile.

Key Chemical Transformations

- **Ester Hydrolysis:** Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding benzo[b]thiophene-2-carboxylic acid.[\[1\]](#) This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
- **Nucleophilic Substitution:** The carboxylate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- **Condensation Reactions:** The compound can react with amines or hydrazines to form substituted amide or hydrazide derivatives, which often exhibit interesting biological activities.[\[1\]](#)[\[3\]](#)

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of **Ethyl Benzo[b]thiophene-2-carboxylate** and its derivatives have positioned them as valuable scaffolds in several scientific domains.

Pharmaceutical Chemistry

Derivatives of **Ethyl Benzo[b]thiophene-2-carboxylate** have shown promise as potential therapeutic agents. For instance, certain derivatives have been screened for antibacterial properties against strains like *Staphylococcus aureus*.^{[1][3]} The benzothiophene nucleus is often used as a bioisosteric replacement for indole and benzofuran moieties in drug design to improve metabolic stability and pharmacokinetic profiles.^[1] Furthermore, the incorporation of fluorine and other halogens into the benzothiophene scaffold is a common strategy to enhance drug-like properties.^[1]

Materials Science

The inherent electronic properties of the benzothiophene core make this class of compounds attractive for applications in organic electronics and materials science.^[1]

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. Below are the expected spectral features for **Ethyl Benzo[b]thiophene-2-carboxylate**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring system, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The aromatic protons will typically appear in the range of δ 7.0-8.5 ppm. The methylene quartet will be around δ 4.4 ppm, and the methyl triplet around δ 1.4 ppm.^[4]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around δ 162-165 ppm), the carbons of the benzothiophene core, and the two carbons of the ethyl group.^[6]
- IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.^[2]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 206). Fragmentation patterns will be consistent with the loss of the ethoxy group and other fragments from the benzothiophene core.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **Ethyl Benzo[b]thiophene-2-carboxylate**.

- General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][7]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]

Conclusion

Ethyl Benzo[b]thiophene-2-carboxylate is a cornerstone intermediate in the synthesis of a wide range of functional organic molecules. Its accessibility through various synthetic routes, coupled with its versatile reactivity, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aksci.com [aksci.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Benzo[b]thiophene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102135#ethyl-benzo-b-thiophene-2-carboxylate-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com